

# Application Notes and Protocols for C12 Administration in Mice

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## Compound of Interest

Compound Name: C12-SPM  
Cat. No.: B10856022

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### Introduction

C12, chemically identified as 2,6-bis(4-(3-(dimethylamino)propoxy)benzylidene)cyclohexanone, is a novel synthetic hydrosoluble compound with potent anti-inflammatory properties.[1][2] While not a classical specialized pro-resolving mediator (SPM), its mechanism of action and therapeutic effects in preclinical models of inflammation suggest it may function as an SPM mimic or modulator of resolution pathways. These application notes provide a comprehensive overview of the administration of C12 in murine models of inflammation, detailing its mechanism of action, experimental protocols, and relevant quantitative data to guide further research and development.

### Mechanism of Action

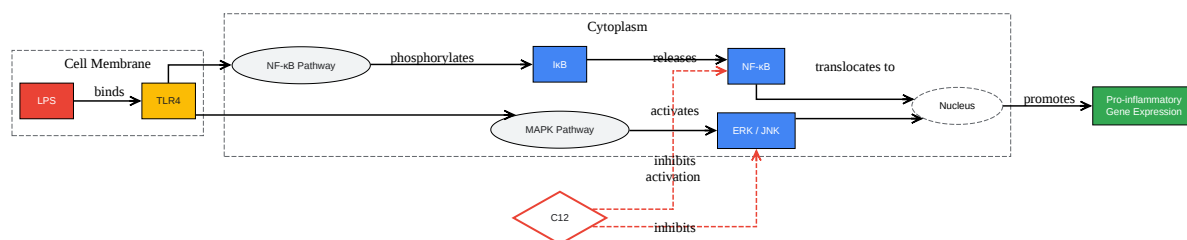
C12 exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. In mouse primary peritoneal macrophages, C12 has been shown to

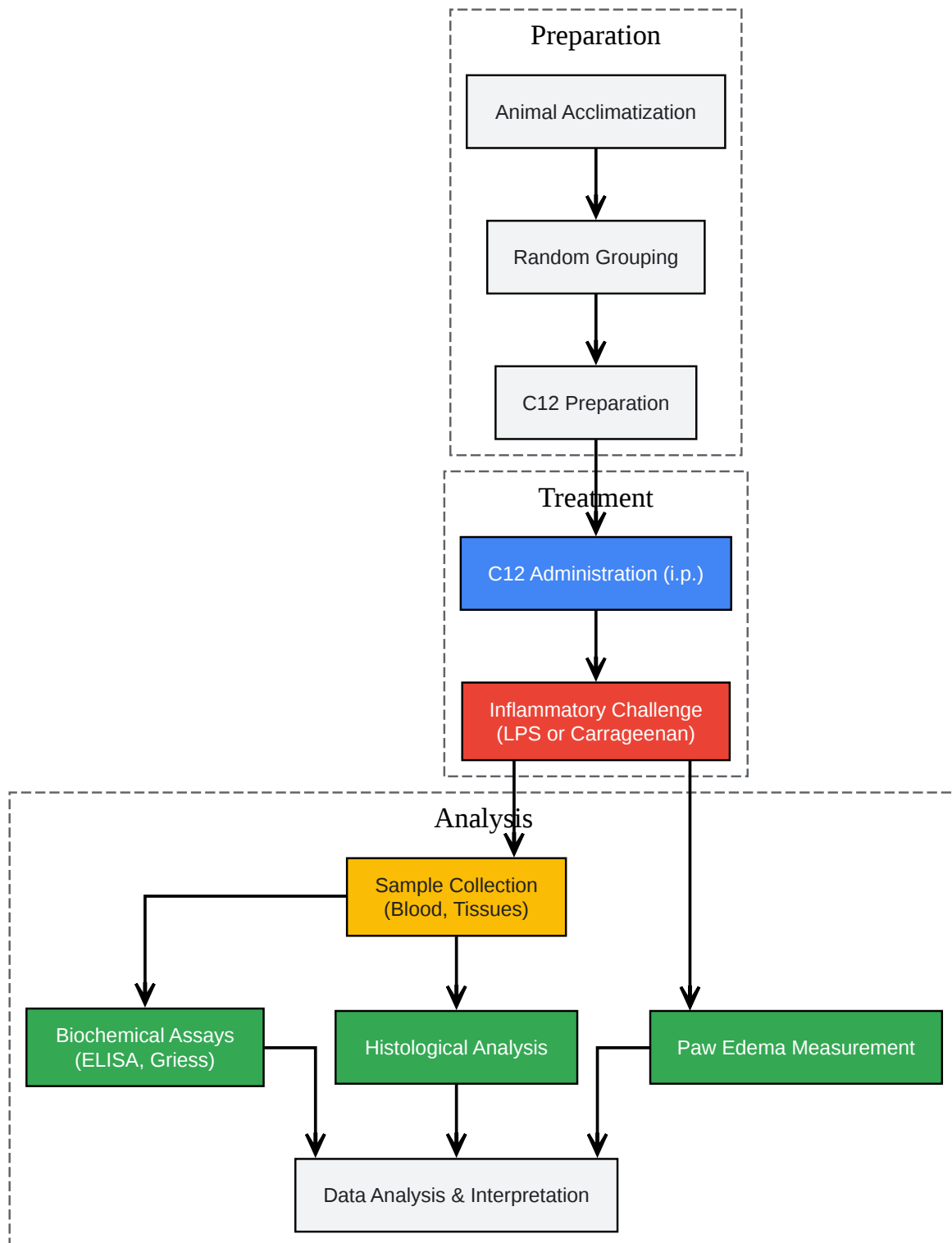
potently inhibit the lipopolysaccharide (LPS)-induced production of various pro-inflammatory mediators, including:

- Tumor Necrosis Factor-alpha (TNF- $\alpha$ )[1]
- Interleukin-1beta (IL-1 $\beta$ )[1]
- Interleukin-6 (IL-6)[1]
- Inducible Nitric Oxide Synthase (iNOS)[1]
- Cyclooxygenase-2 (COX-2)[1]
- Prostaglandin E Synthase (PGE synthase)[1]

The underlying mechanism for this inhibition involves the suppression of critical intracellular signaling pathways. Specifically, C12 has been demonstrated to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), without affecting p38 Mitogen-Activated Protein Kinase (MAPK).[1] Furthermore, C12 impedes the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

## Signaling Pathway of C12





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## References

- [1. A Novel Compound C12 Inhibits Inflammatory Cytokine Production and Protects from Inflammatory Injury In Vivo - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. A Novel Compound C12 Inhibits Inflammatory Cytokine Production and Protects from Inflammatory Injury In Vivo | PLOS One \[journals.plos.org\]](#)
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